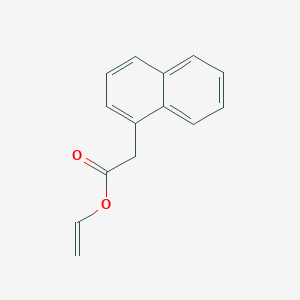
1-Naphthaleneacetic acid, ethenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid, ethenyl ester is an organic compound derived from 1-naphthaleneacetic acid It is characterized by the presence of an ethenyl ester functional group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthaleneacetic acid, ethenyl ester can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthaleneacetic acid with vinyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthaleneacetic acid, ethenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-naphthaleneacetic acid and vinyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of naphthalene derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Hydrolysis: 1-Naphthaleneacetic acid and vinyl alcohol.
Oxidation: Naphthalene derivatives with oxidized functional groups.
Substitution: Various substituted naphthaleneacetic acid esters.
Aplicaciones Científicas De Investigación
1-Naphthaleneacetic acid, ethenyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development, similar to other naphthaleneacetic acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-naphthaleneacetic acid, ethenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural plant hormones, influencing growth and development. The compound’s effects are mediated through binding to receptor proteins and modulating signal transduction pathways.
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid: The parent compound, which lacks the ethenyl ester group.
Ethyl 1-naphthaleneacetate: An ester derivative with an ethyl group instead of an ethenyl group.
2-Naphthaleneacetic acid: A positional isomer with the acetic acid group attached to the 2-position of the naphthalene ring.
Uniqueness: 1-Naphthaleneacetic acid, ethenyl ester is unique due to the presence of the ethenyl ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo specific reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74797-84-5 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
ethenyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H12O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2 |
Clave InChI |
XTEWVVKMLWULKF-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


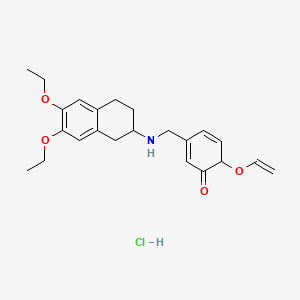

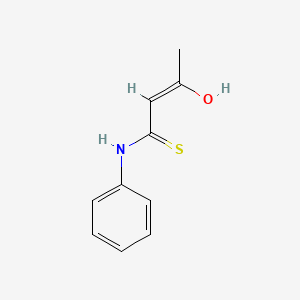
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

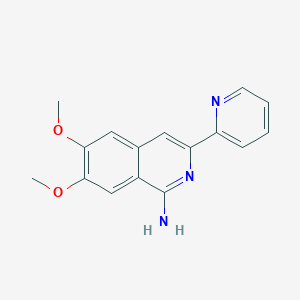

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
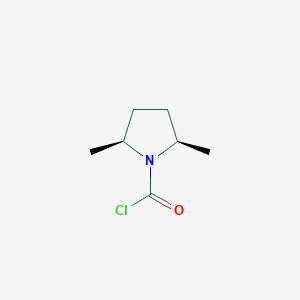


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
